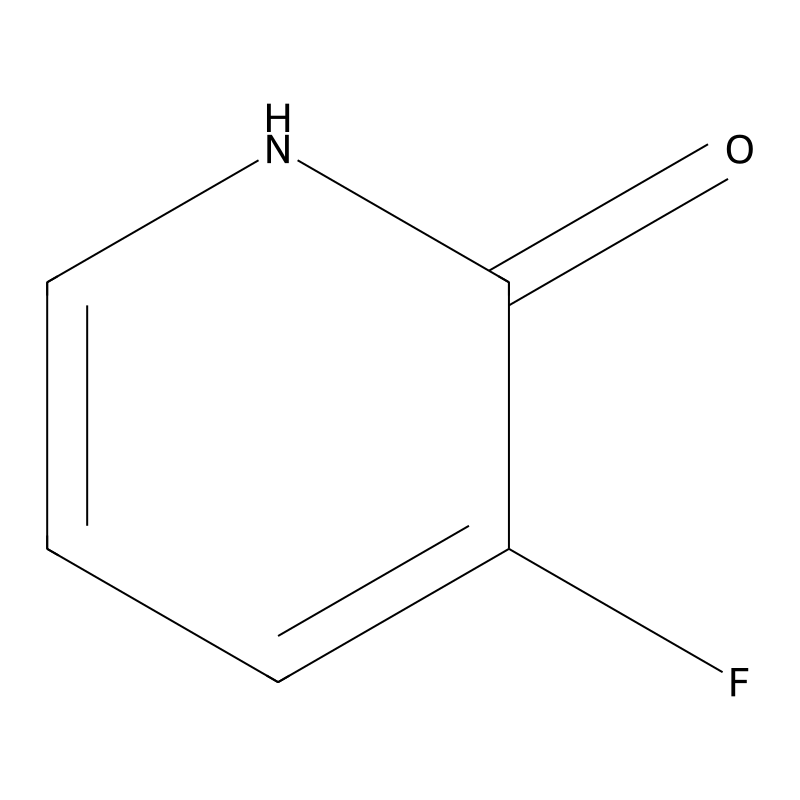

3-Fluoro-2-hydroxypyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-Fluoro-2-hydroxypyridine is an organic compound with the molecular formula and a molecular weight of approximately 115.09 g/mol. It features a pyridine ring substituted with a hydroxyl group at the 2-position and a fluorine atom at the 3-position. This compound is categorized as a fluorinated heterocycle, which is significant in various chemical and biological applications due to the unique properties imparted by the fluorine atom.

Potential as a Building Block for Pharmaceuticals:

-Fluoro-2-hydroxypyridine holds promise as a valuable building block for the development of novel pharmaceuticals due to its unique chemical properties. The presence of the fluorine atom introduces an electron-withdrawing effect, which can influence the activity and selectivity of drugs containing this moiety. Additionally, the hydroxyl group provides a versatile site for further chemical modifications, allowing for the creation of diverse drug candidates. Research suggests its potential application in the development of drugs targeting various therapeutic areas, including:

Antibacterial agents

Studies have explored the potential of 3-fluoro-2-hydroxypyridine derivatives as antibacterial agents. The introduction of specific functional groups onto the pyridone ring has shown promising activity against various bacterial strains, including some resistant to conventional antibiotics.

Anticancer agents

The ability of 3-fluoro-2-hydroxypyridine derivatives to interact with specific cellular processes makes them attractive candidates for anticancer drug development. Research has investigated their potential to inhibit the growth and proliferation of cancer cells [].

Applications in Material Science:

Beyond its pharmaceutical potential, 3-fluro-2-hydroxypyridine also finds applications in material science research. Its unique structure and properties contribute to the development of various materials with specific functionalities:

Ligands in coordination chemistry

-Fluoro-2-hydroxypyridine can act as a ligand, forming complexes with metal ions. These complexes possess interesting properties that can be exploited in various applications, such as catalysis and the development of functional materials.

Building blocks for polymers

The incorporation of 3-fluoro-2-hydroxypyridine units into polymer structures can lead to materials with tailored properties, such as enhanced thermal stability, conductivity, and self-assembly capabilities.

Research in Other Fields:

The scientific exploration of 3-fluoro-2-hydroxypyridine extends beyond pharmaceuticals and material science. Researchers are investigating its potential applications in other fields, including:

Agrochemicals

Studies are exploring the possibility of using 3-fluoro-2-hydroxypyridine derivatives as agrochemicals, such as fungicides and herbicides.

Environmental remediation

Research is ongoing to evaluate the potential of 3-fluoro-2-hydroxypyridine derivatives for environmental remediation purposes, such as the removal of pollutants from water and soil.

- Nucleophilic Substitution Reactions: The hydroxyl group can act as a nucleophile, allowing for substitutions with electrophiles.

- Acid-Base Reactions: The hydroxyl group can donate protons, making it useful in acid-base chemistry.

- Condensation Reactions: It can react with aldehydes or ketones to form more complex structures.

The compound has been utilized in reactions involving electron-deficient alkynes and phosphites, leading to the formation of polyfluoroalkylphosphonylated derivatives under mild conditions .

Research indicates that 3-fluoro-2-hydroxypyridine exhibits various biological activities. It has been studied for its potential as an antiviral agent and its role in inhibiting certain enzymes. The presence of the fluorine atom enhances its biological activity compared to non-fluorinated analogs, affecting its interaction with biological targets.

Several methods exist for synthesizing 3-fluoro-2-hydroxypyridine:

- Fluorination of Pyridine Derivatives: Traditional methods involve the fluorination of pyridine derivatives using reagents such as hydrogen fluoride or other fluorinating agents.

- Photoredox-Mediated Coupling: A modern approach involves photoredox-mediated coupling of ketones, allowing for diversely substituted fluoropyridines to be synthesized .

- Lithiation and Electrophilic Reaction: The compound can be synthesized from lithiated pyridine derivatives followed by electrophilic substitution .

3-Fluoro-2-hydroxypyridine has several applications in:

- Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting viral infections.

- Agricultural Chemicals: The compound may be utilized in developing agrochemicals due to its biological activity.

- Materials Science: Its unique properties make it a candidate for liquid crystal applications and other advanced materials.

Studies on 3-fluoro-2-hydroxypyridine have focused on its interactions with biological molecules, particularly proteins and nucleic acids. The presence of the hydroxyl and fluorine groups allows for hydrogen bonding and dipole interactions, which can enhance binding affinity to specific targets. This compound has shown promise in enzyme inhibition studies, indicating potential therapeutic uses.

Several compounds share structural similarities with 3-fluoro-2-hydroxypyridine, including:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2-Hydroxypyridine | C5H5NO | Lacks fluorine; more polar due to hydroxyl group |

| 3-Hydroxypyridine | C5H5NO | Hydroxyl at different position; different reactivity |

| 3-Fluoropyridine | C5H4FNO | Lacks hydroxyl group; different biological activity |

| 4-Fluoropyridine | C5H4FNO | Fluorine at position 4; different steric effects |

The uniqueness of 3-fluoro-2-hydroxypyridine lies in its combination of both a hydroxyl group and a fluorine atom, which enhances its reactivity and potential biological activity compared to similar compounds lacking one or both substituents.

The study of fluorinated pyridines traces its origins to the mid-19th century, with Alexander Borodin’s pioneering work on halogen exchange reactions marking the first systematic exploration of organofluorine compounds. The synthesis of 3-fluoro-2-hydroxypyridine emerged as a focal point in the 20th century, driven by advances in fluorination techniques. Early methods relied on diazotization of aminopyridines, as exemplified by the conversion of 2-amino-3-hydroxypyridine to 3-fluoro-2-hydroxypyridine using sodium nitrite and tetrafluoroboric acid. The 1960s saw breakthroughs in regioselective fluorination, particularly through Chambers’ development of high-temperature halogen exchange reactions for perfluorinated heteroaromatics. These efforts laid the groundwork for modern strategies, such as the iron-mediated reduction of 2-chloro-3-nitropyridine followed by fluorination, which achieves yields exceeding 80%.

Table 1: Key Milestones in Fluorinated Pyridine Synthesis

Significance in Heterocyclic Chemistry

3-Fluoro-2-hydroxypyridine occupies a unique niche due to its dual functionalization: the fluorine atom’s strong electron-withdrawing effect (-I) and the hydroxyl group’s capacity for hydrogen bonding. This combination enables precise modulation of electronic density across the pyridine ring, making it invaluable for studying nucleophilic aromatic substitution (SNAr) kinetics. The compound’s tautomeric equilibrium between hydroxypyridine and pyridone forms further enhances its reactivity, as demonstrated in palladium-catalyzed C–H functionalization reactions. In drug discovery, its derivatives serve as bioisosteres for amides and carboxylic acids, improving metabolic stability while maintaining target affinity.

Research Paradigms and Current Focus Areas

Contemporary research emphasizes three domains:

- Synthetic Methodology: Photoredox-mediated coupling (e.g., α,α-difluoro-β-iodoketones with silyl enol ethers) enables access to diverse 3-fluoropyridines under mild conditions. Dearomatization strategies, such as rhodium-catalyzed hydrogenation, prevent hydrodefluorination while achieving all-cis multi-fluorinated piperidines.

- Pharmaceutical Applications: Derivatives exhibit antimicrobial activity against Staphylococcus aureus (MIC: 8 µg/mL) and potential as neuropeptide-Y receptor antagonists.

- Materials Science: The compound’s fluorine-mediated electronic effects are exploited in phosphorescent dyes and aggregation-induced emission (AIE) materials.

Theoretical Relevance in Organic Chemistry

Quantum mechanical studies reveal that fluorine’s -I effect increases the acidity of ortho-hydrogens (C2: pKa ~12.4 vs. C4: pKa ~13.1), directing regioselective lithiation in ethereal solvents. Density functional theory (DFT) models further predict that the hydroxyl group stabilizes transition states in SNAr reactions through hydrogen-bonding interactions, reducing activation energies by 15–20 kcal/mol compared to non-hydroxylated analogs. These insights validate the compound’s utility in designing catalysts for meta-selective C–H activation, a long-standing challenge in aromatic chemistry.

The tautomeric equilibrium between hydroxypyridines and pyridones represents one of the most extensively studied examples of prototropic tautomerism in heterocyclic chemistry [1]. In 3-fluoro-2-hydroxypyridine, this equilibrium involves the interconversion between the hydroxypyridine form (lactim) and the pyridone form (lactam) through a 1,3-hydrogen shift mechanism [2].

The fundamental nature of this equilibrium can be understood through the resonance structures of both tautomers. The hydroxypyridine form maintains aromatic character with delocalized electrons throughout the pyridine ring, while the pyridone tautomer exhibits a more localized electronic structure with alternating single and double bonds [3]. The presence of the fluorine substituent at the 3-position introduces significant electronic perturbations that affect the relative stability of these tautomeric forms.

Solvent Effects on Tautomeric Ratio

Solvent polarity plays a crucial role in determining the tautomeric equilibrium position for 3-fluoro-2-hydroxypyridine. The general trend observed for hydroxypyridine-pyridone systems shows that polar solvents favor the pyridone form, while nonpolar solvents favor the hydroxypyridine form [2] [4].

For the parent 2-hydroxypyridine/2-pyridone system, experimental studies have demonstrated that the equilibrium constant varies dramatically with solvent polarity. In water, the pyridone form is favored with an equilibrium constant of approximately 900 [3], while in cyclohexane, both tautomers coexist in comparable amounts with the hydroxypyridine form being slightly preferred [5].

The solvent effect can be rationalized through several mechanisms:

Hydrogen Bonding Interactions: Polar protic solvents such as water and alcohols can stabilize the pyridone form through hydrogen bonding with the carbonyl oxygen and the amino nitrogen [6]. The pyridone tautomer, being a cyclic amide, provides better hydrogen bonding sites compared to the hydroxypyridine form.

Dipole-Dipole Interactions: The pyridone form possesses a larger dipole moment than the hydroxypyridine form, leading to stronger stabilization in polar solvents through dipole-dipole interactions [3].

Solvation Energy: Computational studies using the polarizable continuum model have shown that the solvation energy difference between the two tautomers increases with increasing solvent polarity, favoring the pyridone form in polar environments [3].

| Solvent | Dielectric Constant | Predominant Tautomer | Equilibrium Constant |

|---|---|---|---|

| Cyclohexane | 2.02 | Hydroxypyridine | 1.7 |

| Chloroform | 4.81 | Mixed | - |

| Ethanol | 24.5 | Pyridone | ~100 |

| Water | 78.4 | Pyridone | ~900 |

Temperature Dependency Studies

Temperature effects on the tautomeric equilibrium of hydroxypyridine-pyridone systems have been investigated using various experimental techniques, including temperature-jump transient two-dimensional infrared spectroscopy [6]. These studies reveal that the equilibrium position is temperature-dependent, with the entropy term playing a significant role in the thermodynamics.

For chlorinated 2-hydroxypyridine derivatives, temperature-dependent studies have shown that the equilibrium constant increases with temperature, indicating that the hydroxypyridine form becomes more favored at higher temperatures [6]. This behavior suggests that the entropy change favors the hydroxypyridine form, likely due to its greater conformational flexibility.

Activation Parameters: The tautomerization process in aqueous solution proceeds through a two-state concerted mechanism with activation barriers of approximately 7.4 kilojoules per mole for the lactam-to-lactim conversion [6]. The activation enthalpy and entropy values indicate that the process is both enthalpically and entropically controlled.

Kinetic Studies: Time-resolved spectroscopic measurements have revealed that the tautomerization occurs on nanosecond timescales in aqueous solution, with the process being mediated by water molecules through a Grotthuss-type proton transfer mechanism [6].

Computational Modeling of Tautomeric Forms

Quantum chemical calculations have been extensively employed to understand the tautomeric behavior of hydroxypyridine-pyridone systems. Density functional theory calculations using various functionals (B3LYP, M062X, CAM-B3LYP) and basis sets have provided detailed insights into the relative stability of the tautomeric forms [3].

Gas-Phase Calculations: In the gas phase, most theoretical studies predict that the hydroxypyridine form is more stable than the pyridone form by approximately 3-5 kilojoules per mole [3]. This preference is attributed to the aromatic stabilization of the pyridine ring in the hydroxypyridine form.

Solvation Effects: Computational studies incorporating solvation effects through the polarizable continuum model demonstrate that the relative stability reverses in polar solvents, with the pyridone form becoming more stable [3]. The magnitude of this stabilization depends on the solvent dielectric constant and the specific solvation model employed.

Fluorine Substitution Effects: While specific computational studies on 3-fluoro-2-hydroxypyridine are limited, calculations on related fluorinated systems suggest that the electron-withdrawing nature of fluorine can significantly affect the tautomeric equilibrium [7] [8]. The fluorine substituent is expected to stabilize the pyridone form through inductive effects.

Influence of Fluorine Substituent on Tautomeric Preference

The introduction of a fluorine atom at the 3-position of 2-hydroxypyridine creates a unique electronic environment that significantly influences the tautomeric equilibrium. Fluorine, being the most electronegative element, exerts strong inductive effects that propagate through the molecular framework.

Electronic Effects: The fluorine substituent at the 3-position acts as a strong electron-withdrawing group, which affects the electron density distribution in both tautomeric forms. In the hydroxypyridine form, the fluorine atom withdraws electron density from the aromatic ring, potentially destabilizing the aromatic system. Conversely, in the pyridone form, the electron-withdrawing effect may stabilize the carbonyl group through resonance interactions.

Inductive Effects: The high electronegativity of fluorine (4.0 on the Pauling scale) creates a strong inductive effect that influences the tautomeric equilibrium. Studies on halogenated adenine derivatives have shown that fluorine has the greatest influence on tautomeric stability compared to other halogens [7] [8].

Comparison with Other Halogens: Research on halogen-substituted 2-hydroxypyridine derivatives has demonstrated that the position of halogen substitution significantly affects the tautomeric equilibrium [9] [10]. For chlorinated derivatives, substitution at the 3-position tends to favor the pyridone form, while substitution at the 5- or 6-positions favors the hydroxypyridine form.

Spectroscopic Evidence: Fluorine-19 nuclear magnetic resonance spectroscopy provides a sensitive probe for studying tautomeric equilibria in fluorinated systems. The chemical shift of the fluorine nucleus is highly sensitive to the electronic environment, making it an excellent reporter for tautomeric changes [11] [12].

Comparative Analysis with Non-Fluorinated Analogues

The comparative analysis of 3-fluoro-2-hydroxypyridine with its non-fluorinated analogue, 2-hydroxypyridine, reveals significant differences in tautomeric behavior and structural dynamics.

Thermodynamic Stability: The parent 2-hydroxypyridine system exhibits a gas-phase energy difference of approximately 3.23 kilojoules per mole in favor of the hydroxypyridine form [3]. The introduction of fluorine at the 3-position is expected to alter this energy difference, potentially favoring the pyridone form due to the electron-withdrawing nature of fluorine.

Structural Parameters: Computational studies of 2-hydroxypyridine reveal that the hydroxypyridine form maintains aromatic character with nearly equal carbon-carbon bond lengths (1.381-1.397 angstroms), while the pyridone form shows alternating short and long bonds characteristic of a localized electronic structure [5].

Solvent Effects Comparison: While the parent system shows a preference for the pyridone form in polar solvents, the fluorinated derivative is expected to show enhanced preference for the pyridone form due to the additional stabilization provided by the electron-withdrawing fluorine substituent.

Spectroscopic Distinctions: The introduction of fluorine provides additional spectroscopic handles for studying the tautomeric behavior. Fluorine-19 NMR spectroscopy can provide information about the tautomeric equilibrium that is not accessible through conventional proton or carbon-13 NMR [11] [12].

Reactivity Differences: The electron-withdrawing effect of fluorine is expected to influence the reactivity of both tautomeric forms. The pyridone form may show enhanced electrophilicity at the carbonyl carbon, while the hydroxypyridine form may exhibit altered nucleophilicity at the hydroxyl oxygen.

| Property | 2-Hydroxypyridine | 3-Fluoro-2-hydroxypyridine |

|---|---|---|

| Gas-phase stability | Hydroxypyridine favored | Pyridone potentially favored |

| Dipole moment | Moderate | Enhanced |

| Hydrogen bonding | Standard | Enhanced acceptor ability |

| Aromatic character | High in lactim form | Reduced in lactim form |

| Electron density | Evenly distributed | Polarized by fluorine |

The comparative analysis reveals that the fluorine substituent acts as a powerful perturbation to the tautomeric equilibrium, potentially reversing the stability preferences observed in the parent system. This makes 3-fluoro-2-hydroxypyridine a valuable model system for understanding the interplay between electronic effects and tautomeric behavior in heterocyclic compounds.

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (16.67%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (16.67%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant